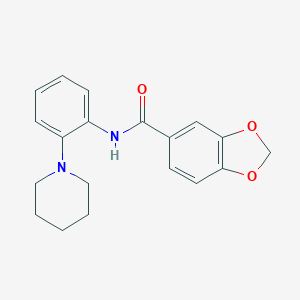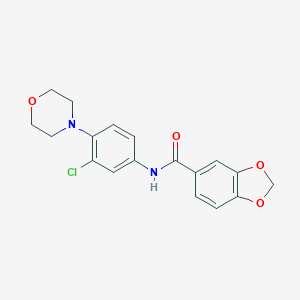![molecular formula C19H22ClN3O4S B251406 3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B251406.png)
3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is a chemical compound with potential applications in scientific research. This compound is also known as TAK-285 and is a tyrosine kinase inhibitor. Tyrosine kinases play an important role in cell signaling and are involved in the regulation of various cellular processes. Inhibiting tyrosine kinases can be useful in the treatment of cancer, inflammation, and other diseases.
Wirkmechanismus
3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibits tyrosine kinases by binding to the ATP binding site of the kinase domain. This prevents the transfer of phosphate groups to tyrosine residues on target proteins, which is necessary for their activation. By inhibiting tyrosine kinases, this compound can block cell signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in lab experiments is its specificity for tyrosine kinases. This compound can selectively inhibit certain tyrosine kinases, which can be useful for studying specific signaling pathways. However, one limitation of this compound is its potential toxicity. It can cause cytotoxicity in some cell lines at high concentrations.
Zukünftige Richtungen
1. Combination therapy: 3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide could be used in combination with other anti-cancer drugs to enhance their efficacy.
2. Targeting specific tyrosine kinases: Further research could be done to identify specific tyrosine kinases that are overexpressed in certain types of cancer, and to determine if this compound can selectively inhibit these kinases.
3. Development of new analogs: New analogs of this compound could be developed with improved potency and selectivity.
4. Investigation of anti-inflammatory effects: Further research could be done to investigate the anti-inflammatory effects of this compound and its potential use in treating inflammatory diseases.
5. Clinical trials: Clinical trials could be conducted to determine the safety and efficacy of this compound in humans, and to identify potential applications in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide involves several steps. The first step is the reaction of 3-chloro-4-methoxyaniline with 4-(methylsulfonyl)piperazine to form an intermediate compound. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has potential applications in scientific research, particularly in the field of cancer research. Tyrosine kinases are often overexpressed in cancer cells, leading to uncontrolled cell growth and proliferation. Inhibiting tyrosine kinases can be an effective strategy for treating cancer.
Eigenschaften
Molekularformel |
C19H22ClN3O4S |
|---|---|
Molekulargewicht |
423.9 g/mol |
IUPAC-Name |
3-chloro-4-methoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H22ClN3O4S/c1-27-18-8-3-14(13-17(18)20)19(24)21-15-4-6-16(7-5-15)22-9-11-23(12-10-22)28(2,25)26/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
KTUIYYHSIUIIKY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)


![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251331.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B251336.png)

![N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B251339.png)

![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-ethylbenzamide](/img/structure/B251342.png)
![N-[4-(diethylamino)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B251346.png)
